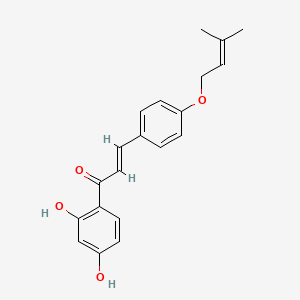

2',4'-Dihydroxy-4-prenyloxychalcone

Description

Isolation

The primary isolation of 2',4'-Dihydroxy-4-prenyloxychalcone has been reported from the plant species Indigofera pulchra and Indigofera conferta. academicjournals.orgtandfonline.comnih.gov The process typically involves the extraction of the plant material with a solvent such as methanol (B129727). academicjournals.org Subsequent fractionation of the crude extract, often using solvents of varying polarities like ethyl acetate, is a common next step. academicjournals.org

Purification of the targeted compound is achieved through a series of chromatographic techniques. Initial separation is often carried out using silica (B1680970) gel column chromatography. academicjournals.org Further purification of the fractions containing the chalcone (B49325) is accomplished by methods like preparative thin-layer chromatography (TLC), which allows for the isolation of the compound in a pure form. academicjournals.org

Characterization

The structural elucidation of this compound has been accomplished through a combination of spectroscopic and spectrometric methods.

Mass Spectrometry (MS): High-resolution mass spectrometry has been instrumental in determining the molecular formula of the compound as C₂₀H₂₀O₄. academicjournals.org In one study, an [M+H]⁺ peak was observed at m/z 325.1827. academicjournals.org The fragmentation pattern often shows a characteristic loss of the isoprenyl side chain, resulting in a significant peak at m/z 256. academicjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, HSQC) NMR techniques have been employed to definitively establish the structure. The presence of a chalcone nucleus is indicated by characteristic signals. For instance, the dark red fluorescence observed when the compound is exposed to ammonia (B1221849) vapor and viewed under UV light is a preliminary indicator of a chalcone structure. academicjournals.org The specific placement of the hydroxyl and prenyloxy groups on the aromatic rings is confirmed through detailed analysis of the NMR data.

Spectroscopic Data for this compound

| Technique | Observed Data |

| Molecular Formula | C₂₀H₂₀O₄ academicjournals.org |

| High-Resolution MS | [M+H]⁺ at m/z 325.1827 academicjournals.org |

| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons of the chalcone backbone, and protons of the prenyloxy group. |

| ¹³C NMR | Resonances confirming the 20 carbon atoms, including the carbonyl carbon of the chalcone, aromatic carbons, and carbons of the prenyl group. |

| UV Spectroscopy | Preliminary indication of a chalcone nucleus. academicjournals.org |

Natural Occurrence

To date, this compound has been identified in the plant kingdom, specifically within the genus Indigofera, which belongs to the family Fabaceae. The documented plant sources include:

Indigofera pulchra : This shrub, found in various parts of Africa, is the first reported natural source of the compound. academicjournals.orgresearchgate.net

Indigofera conferta : Also native to regions in Africa, this plant has been identified as another source of this compound. tandfonline.comnih.gov

The presence of this compound in these species highlights the role of the Indigofera genus as a source of unique prenylated flavonoids.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1158019-66-9 |

|---|---|

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C20H20O4/c1-14(2)11-12-24-17-7-3-15(4-8-17)5-10-19(22)18-9-6-16(21)13-20(18)23/h3-11,13,21,23H,12H2,1-2H3/b10-5+ |

InChI Key |

VVSZRCIUFBADJQ-BJMVGYQFSA-N |

Isomeric SMILES |

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)C |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)C |

Origin of Product |

United States |

Biosynthetic Pathways of Prenylated Chalcones

The biosynthesis of 2',4'-Dihydroxy-4-prenyloxychalcone follows the general pathway for prenylated flavonoids, which is a multi-step process within the plant's secondary metabolism.

The formation of the basic chalcone (B49325) skeleton is the initial phase. This process begins with the phenylpropanoid pathway, where the amino acid L-phenylalanine is converted to 4-coumaroyl-CoA. nih.gov Subsequently, the enzyme chalcone synthase catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C₆-C₃-C₆ chalcone backbone. nih.gov

The subsequent and defining step in the formation of this compound is prenylation. This involves the attachment of a prenyl group, specifically a dimethylallyl pyrophosphate (DMAPP) moiety, to the chalcone structure. This reaction is catalyzed by a class of enzymes known as prenyltransferases. nih.gov In the case of this compound, an O-prenylation occurs, where the prenyl group is attached to one of the hydroxyl groups on the chalcone scaffold. This enzymatic transfer is a crucial step that enhances the structural diversity and lipophilicity of the flavonoid. nih.gov The biosynthesis of prenylated flavonoids is a testament to the intricate enzymatic machinery present in plants, enabling the production of a wide array of specialized metabolites.

Pharmacological Activities of 2 ,4 Dihydroxy 4 Prenyloxychalcone: in Vitro and Preclinical in Vivo Models

Antimicrobial Activity Spectrum

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., MRSA, S. aureus, E. coli, P. mirabilis)

2',4'-Dihydroxy-4-prenyloxychalcone, a bioactive compound isolated from the aerial parts of Indigofera pulchra, has demonstrated significant antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. tjnpr.orgepa.gov In a study, this chalcone (B49325) exhibited noteworthy zones of inhibition against methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. tjnpr.orgepa.gov The zones of inhibition ranged from 29 to 37 mm, which were found to be greater than those observed for the conventional antibiotic ciprofloxacin (B1669076) (25–33 mm). tjnpr.org This suggests a potent antibacterial activity of the isolated compound.

The presence of a prenyl group and hydroxy functional groups on the chalcone scaffold is believed to contribute to its antibacterial potential. researchgate.net The prenyl group can enhance the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes. nih.gov

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | This compound Zone of Inhibition (mm) | Ciprofloxacin Zone of Inhibition (mm) |

|---|---|---|---|

| MRSA | Gram-Positive | 29 - 37 | 25 - 33 |

| S. aureus | Gram-Positive | 29 - 37 | 25 - 33 |

| E. coli | Gram-Negative | 29 - 37 | 25 - 33 |

| P. mirabilis | Gram-Negative | 29 - 37 | 25 - 33 |

Data sourced from a study by Dauda et al. (2019). tjnpr.orgepa.gov

Antifungal Efficacy Against Fungal Strains (e.g., C. albicans, C. tropicalis)

The same chalcone, this compound, has also shown promising antifungal activity. tjnpr.orgepa.gov It effectively inhibited the growth of the fungal strains Candida albicans and Candida tropicalis. tjnpr.orgepa.gov The zones of inhibition against these fungi were within the range of 29 to 37 mm, surpassing the efficacy of the standard antifungal drug fluconazole, which showed inhibition zones of 25 to 33 mm. tjnpr.org

Chalcones, in general, have been recognized for their antifungal properties. nih.gov Their mechanism of action can be distinct from existing antifungal agents like azoles and echinocandins. nih.gov For instance, some chalcones have been found to inhibit the yeast-to-hyphae transition in C. albicans, a crucial step for its virulence. mdpi.com

Table 2: Antifungal Activity of this compound

| Fungal Strain | This compound Zone of Inhibition (mm) | Fluconazole Zone of Inhibition (mm) |

|---|---|---|

| C. albicans | 29 - 37 | 25 - 33 |

| C. tropicalis | 29 - 37 | 25 - 33 |

Data sourced from a study by Dauda et al. (2019). tjnpr.orgepa.gov

Synergistic Effects with Conventional Antimicrobial Agents (e.g., Ciprofloxacin, Fluconazole)

A significant finding is the synergistic effect of this compound when combined with conventional antimicrobial drugs. tjnpr.orgepa.gov When used in combination with ciprofloxacin and fluconazole, the chalcone enhanced the antimicrobial activity of these drugs, leading to an increase in the zones of inhibition to a range of 25 to 40 mm. tjnpr.org This potentiation of activity suggests that the chalcone could be a valuable adjunct to existing therapies, potentially helping to combat drug resistance.

The ability of certain flavonoids, including chalcones, to act as efflux pump inhibitors is one of the proposed mechanisms for their synergistic activity. researchgate.netfrontiersin.org By inhibiting the pumps that expel antibiotics from bacterial cells, these compounds can increase the intracellular concentration of the antibiotic, thereby enhancing its efficacy. researchgate.net

Anti-inflammatory and Analgesic Potentials

Peripheral Analgesic Mechanisms in Preclinical Models

While direct preclinical studies on the analgesic effects of this compound are not extensively detailed in the provided search results, the broader class of chalcones has been shown to possess analgesic properties. researchgate.netnih.gov For instance, other chalcone derivatives have demonstrated significant antinociceptive effects in preclinical models like the formalin and hot-plate tests. nih.gov The formalin test, in particular, can differentiate between neurogenic and inflammatory pain, and the activity of chalcones in the late phase of this test suggests an anti-inflammatory mechanism contributing to their analgesic effect. nih.gov The analgesic action of some chalcones is thought to be mediated through the inhibition of various mediators responsible for pain and inflammation. researchgate.net

Modulation of Inflammatory Responses (General Chalcone Context)

Chalcone derivatives are well-documented for their anti-inflammatory properties. nih.govrsc.org They can modulate inflammatory responses through various mechanisms. nih.gov One key mechanism is the inhibition of pro-inflammatory enzymes and cytokines. nih.gov Chalcones have been shown to inhibit secretory phospholipase A2, cyclooxygenase (COX), and lipoxygenases, all of which are involved in the inflammatory cascade. nih.gov

Furthermore, chalcones can influence inflammatory signaling pathways. nih.gov They have been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes. rsc.orgnih.gov Some chalcones also activate the Nrf2 transcriptional pathway, which is involved in the antioxidant and anti-inflammatory cellular defense mechanisms. nih.gov The ability of chalcones to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, as well as pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, further underscores their anti-inflammatory potential. rsc.org

Antivenin Properties and Preclinical Efficacy

The potential of natural compounds to counteract the toxic effects of snake venom is a significant area of research, offering alternatives or adjuncts to traditional antivenom therapy. Chalcones, as a class, have been investigated for these properties.

The venom of the black-necked spitting cobra, Naja nigricollis, is a complex mixture containing various toxins, including phospholipase A2 (PLA2) enzymes and three-finger toxins (3FTx), which contribute to its cytotoxic and neurotoxic effects. While direct studies on the efficacy of this compound against Naja nigricollis venom are not extensively documented, research on other plant-derived compounds has shown promise in neutralizing snake venom components. For instance, plant extracts have been shown to possess antivenom activity, suggesting that their constituent compounds could be responsible for these effects. gsconlinepress.comresearchgate.net The anticoagulant activity of Naja nigricollis venom, for example, is primarily mediated by its PLA2 toxins, and inhibitors of these enzymes can effectively counteract this effect. nih.gov Given that chalcones are known to inhibit various enzymes, it is plausible that this compound could exhibit inhibitory activity against venom enzymes like PLA2, though specific studies are required to confirm this.

Preclinical evaluation of antivenom efficacy in animal models is crucial for determining the potential therapeutic value of a compound. nih.gov Such studies typically assess the neutralization of lethal and other toxic effects of the venom in a dose-dependent manner. While there is a clear need for effective and accessible antivenoms, specific in vivo studies detailing the dose-dependent antivenin activity of this compound are currently lacking in published literature. The evaluation of such activity would be a critical step in validating its potential as an antivenin agent.

Investigational Bioactivities (Based on Chalcone Class Research and Potential for this compound)

The chemical structure of chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a scaffold for a wide range of pharmacological activities. nih.gov

Chalcones are recognized for their antioxidant properties, which are often attributed to their chemical structure. The presence of hydroxyl groups on the aromatic rings can contribute to their ability to scavenge free radicals. nih.gov The antioxidant potential of chalcones can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific data on the antioxidant mechanisms of this compound are limited, the general antioxidant activity of the chalcone class suggests that this compound likely possesses similar properties.

Table 1: Investigational Antioxidant Activity of Chalcone Derivatives This table is representative of the chalcone class and not specific to this compound.

| Chalcone Derivative | Antioxidant Assay | Findings | Reference |

|---|---|---|---|

| p-sulfonamidochalcones | In vitro assays | Showed anti-inflammatory and antioxidant potential. nih.gov | nih.gov |

Chalcone derivatives have been extensively studied for their potential as anticancer agents, demonstrating the ability to interfere with various stages of cancer development and progression.

Cell Cycle Arrest: Certain chalcones have been shown to induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. For example, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) has been found to induce G1 phase cell cycle arrest in hepatocellular carcinoma cells by downregulating cyclin D1 and CDK4. nih.gov Another chalcone derivative, 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone, induced G0/G1 phase arrest in neuroblastoma cells. alliedacademies.org

Apoptosis: The induction of apoptosis, or programmed cell death, is a key strategy for cancer therapy. Several chalcone derivatives have demonstrated pro-apoptotic effects. DMC triggers apoptosis in hepatocellular carcinoma cells through a mitochondria-dependent pathway. nih.gov In breast cancer cells, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been shown to induce intrinsic apoptosis. nih.gov Similarly, DMC has been reported to induce apoptosis in human leukemia cells. researchgate.net

Autophagy: Autophagy is a cellular process that can either promote cell survival or lead to cell death, depending on the context. Some chalcones have been found to modulate autophagy in cancer cells. For instance, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been observed to trigger autophagy in breast cancer cells. nih.gov

Table 2: Anticarcinogenic Mechanisms of Representative Chalcone Derivatives This table is based on research on chalcone derivatives and suggests potential mechanisms for this compound.

| Chalcone Derivative | Cancer Cell Line | Mechanism | Reference |

|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | BEL-7402/5-FU (Hepatocellular Carcinoma) | G1 cell cycle arrest, apoptosis | nih.gov |

| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone | Breast Cancer Cells | Autophagy, intrinsic apoptosis, G0/G1 cell cycle arrest | nih.gov |

| 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone | Neuroblastoma Cells | G0/G1 cell cycle arrest, apoptosis | alliedacademies.org |

Recent research has explored the potential of chalcones in the treatment of neurological and psychiatric disorders.

Antidepressant Potential: Several studies have indicated that chalcone derivatives may possess antidepressant-like effects. nih.gov For instance, a chalcone compound, DHIPC, was found to exhibit significant antidepressant-like activity in animal models, with its mechanism suggested to be related to an increase in serotonin (B10506) and noradrenaline levels in the brain. nih.govresearchgate.net Another study showed that 5'-methyl-2'-hydroxychalcone exerted anxiolytic-like effects, while the parent chalcone nucleus displayed antidepressant-like activities in mice. nih.gov These findings suggest that the chalcone scaffold is a promising starting point for the development of new antidepressant drugs. researchgate.net

Table 3: Investigational Neuropharmacological Effects of Chalcone Derivatives This table highlights the potential of the chalcone class, which may extend to this compound.

| Chalcone Derivative | Animal Model | Investigated Effect | Findings | Reference |

|---|---|---|---|---|

| DHIPC | Mice | Antidepressant-like activity | Significantly reduced immobility time in forced swimming and tail suspension tests. nih.govresearchgate.net | nih.govresearchgate.net |

| 5'-methyl-2'-hydroxychalcone | Mice | Anxiolytic-like effects | Exhibited anxiolytic properties in the plus maze test. nih.gov | nih.gov |

Molecular Mechanisms of Action and Target Identification for 2 ,4 Dihydroxy 4 Prenyloxychalcone

Enzyme Inhibition Studies

The ability of 2',4'-Dihydroxy-4-prenyloxychalcone to inhibit specific enzymes is a key aspect of its mechanism of action. In silico studies have provided valuable insights into its potential as an inhibitor of enzymes involved in inflammation and venom toxicity.

Phospholipase A2 (PLA2) Inhibition in Antivenin Context (In Silico Studies)

Phospholipase A2 (PLA2) is a major component of snake venom and is responsible for a range of toxic effects, including inflammation, myotoxicity, and neurotoxicity. nih.gov The inhibition of PLA2 is a critical strategy in the development of antivenom therapies. In silico studies, which use computational models to predict interactions between molecules, have been employed to investigate the potential of various compounds to inhibit PLA2. nih.govnih.gov These studies are crucial for identifying potential lead compounds for further in vitro and in vivo testing. nih.gov While specific in silico studies on this compound's direct interaction with PLA2 are not extensively detailed in the provided results, the general approach involves docking the compound into the active site of the PLA2 enzyme to predict binding affinity and inhibitory potential. nih.govnih.gov

Metalloprotease Inhibition in Antivenin Context (In Silico Studies)

Similar to PLA2, metalloproteinases are key toxins found in snake venom that contribute to local and systemic tissue damage. nih.gov The inhibition of these enzymes is another important avenue for antivenom research. nih.govnih.gov In silico docking studies are utilized to screen for potential inhibitors of venom metalloproteinases. nih.govrjpharmacognosy.ir This computational approach helps in understanding the binding modes and energies of potential inhibitors, thereby guiding the selection of promising candidates for experimental validation. nih.govrjpharmacognosy.ir

Cyclooxygenase (COX) Inhibition (General Chalcone (B49325) Context)

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. acs.org There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. youtube.com Many anti-inflammatory drugs work by inhibiting these enzymes. nih.gov Chalcones, as a class of compounds, have been identified as potential COX inhibitors. nih.govrjraap.com Their α,β-unsaturated carbonyl system is a characteristic structural feature found in many selective COX-2 inhibitors. nih.govrjraap.com Studies on various chalcone derivatives have demonstrated their ability to inhibit both COX-1 and COX-2, with some showing selectivity towards COX-2. nih.gov The inhibitory mechanism often involves the chalcone molecule binding to the active site of the COX enzyme. acs.org

Table 1: COX Inhibitory Activity of Selected Chalcone Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Chalcone Derivative 1b | - | - |

| Chalcone Derivative 3c | 14.65 | - |

| Chalcone Derivative 4a | - | 4.78 |

| Chalcone Derivative 4e | - | - |

This table is based on data for general chalcone derivatives and not specifically this compound. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Down-regulation (General Chalcone Context)

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key mediator in the inflammatory response. youtube.com Overproduction of NO by iNOS can contribute to tissue damage in chronic inflammatory conditions. nih.govresearchgate.net Several natural and synthetic chalcones have been reported to inhibit NO production by down-regulating the expression of the iNOS gene. nih.govresearchgate.net This down-regulation can occur through various mechanisms, including the suppression of transcription factors like nuclear factor-kappaB (NF-κB), which plays a crucial role in iNOS gene expression. nih.govresearchgate.netnih.gov

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, this compound can exert its effects by modulating complex cellular signaling pathways that regulate inflammation and cell proliferation.

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (e.g., ERK, JNK phosphorylation) (General Chalcone Context)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals to the cell nucleus, thereby regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis. youtube.comyoutube.comcore.ac.uk Key components of these pathways include the extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). nih.govnih.gov The phosphorylation state of these kinases determines their activity. nih.gov Some chalcones have been shown to modulate the MAPK pathway. nih.gov For instance, certain chalcone derivatives can influence the phosphorylation of ERK and JNK, thereby affecting downstream cellular responses. nih.govnih.gov The modulation of these pathways can lead to anti-inflammatory and antiproliferative effects. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Regulation (General Chalcone Context)

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cellular processes such as inflammation, immune responses, and cell survival. nih.govmdpi.com Dysregulation of this pathway is implicated in the development and progression of diseases like cancer. nih.gov Chalcones have been identified as potent modulators of the NF-κB signaling cascade. nih.govtaylorfrancis.com

The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as microbial products such as lipopolysaccharide (LPS). nih.gov This activation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) protein, which normally sequesters NF-κB in the cytoplasm. nih.gov The release of NF-κB allows its translocation to the nucleus, where it regulates the expression of target genes. nih.gov

Chalcones can inhibit NF-κB activation through multiple mechanisms. A primary mode of action is the inhibition of IκB degradation. nih.gov By preventing the phosphorylation and subsequent breakdown of IκB, chalcones effectively block the release and nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity. nih.gov For instance, the chalcone butein (B1668091) has been shown to inhibit IKK activity, which is responsible for phosphorylating IκBα. nih.gov Some chalcones may also interfere directly with the DNA-binding activity of NF-κB. nih.gov

The anti-inflammatory properties of many chalcones are attributed to their ability to suppress the NF-κB pathway. taylorfrancis.comrsc.org This suppression leads to the downregulation of pro-inflammatory mediators whose expression is controlled by NF-κB, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α, IL-1β, and IL-6. rsc.orgresearchgate.net For example, the chalcone 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been shown to attenuate the production of NO and pro-inflammatory cytokines in LPS-activated macrophages by suppressing NF-κB activation. aminer.cn This was achieved by preventing the activation of IκB kinase (IKK), the degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB. aminer.cn

Potential Interactions with Heat Shock Protein 90 (Hsp90) and Calcineurin Signaling (for related chalcones)

Heat Shock Protein 90 (Hsp90):

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncogenic. nih.govnih.gov This makes Hsp90 an attractive target for cancer therapy. nih.govnih.gov Several chalcone derivatives have been identified as Hsp90 inhibitors. nih.govnih.gov These chalcones can disrupt the chaperoning function of Hsp90, leading to the degradation of its client proteins and inhibiting the growth of cancer cells. nih.govnih.gov For example, 2',4'-dimethoxychalcone (B1233493) was found to inhibit Hsp90 function and the proliferation of iressa-resistant non-small cell lung cancer cells. nih.gov Another study detailed the design of chalcone-templated Hsp90 inhibitors that effectively downregulated Hsp90 client proteins like EGFR, MET, Her2, and Akt. nih.gov The interaction of these inhibitors with Hsp90 is often elucidated through molecular docking studies, which can predict the binding modes within the Hsp90 protein. nih.gov

Calcineurin Signaling:

The calcium-calcineurin signaling pathway is crucial for various cellular processes in fungi, including stress responses and virulence. nih.govcreative-biolabs.com This pathway is activated by an increase in intracellular calcium, which binds to calmodulin. The calcium-calmodulin complex then activates calcineurin, a protein phosphatase. creative-biolabs.com While direct interaction of this compound with the calcineurin pathway has not been explicitly detailed, the known role of chalcones in modulating signaling cascades suggests a potential for interaction. The calcineurin pathway is a validated target for antifungal drugs, and compounds that interfere with this pathway can enhance the efficacy of existing antifungals. creative-biolabs.com Given the broad biological activities of chalcones, investigating their effects on the calcineurin signaling pathway could reveal novel therapeutic applications.

Interactions with Biological Receptors and Proteins

The diverse biological activities of chalcones are a result of their interactions with a wide array of biological receptors and proteins. nih.govasianpubs.org Their flexible structure allows them to bind to various protein targets, including enzymes, transcription factors, and signaling proteins. rsc.orgmdpi.com

Chalcones have been shown to interact with and inhibit several enzymes. For instance, some chalcones are inhibitors of cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response. nih.gov They can also inhibit protein tyrosine phosphatase 1B, an enzyme implicated in metabolic diseases. ijpsjournal.com

In the context of cancer, chalcones have been found to interact with proteins involved in cell cycle regulation and apoptosis. nih.gov For example, some chalcones can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. mdpi.com Furthermore, in silico simulations have predicted interactions between chalcones and anti-apoptotic proteins. nih.gov

The interaction of chalcones with serum albumins, such as bovine serum albumin (BSA), has also been studied. asianpubs.org This interaction is significant as serum proteins are responsible for the transport of biologically active compounds to their target sites. asianpubs.org

Cellular and Molecular Pathways in Anti-Microbial Synergy

Chalcones have demonstrated notable antimicrobial activity and, importantly, can act synergistically with existing antibiotics to combat resistant bacterial strains. nih.govbohrium.com This synergistic effect allows for the reduction of the minimum inhibitory concentrations (MICs) of both the chalcone and the conventional antibiotic, making them more effective therapeutically. nih.gov

The mechanisms underlying this synergy are multifaceted. One proposed mechanism is the inhibition of bacterial enzymes that confer antibiotic resistance, such as β-lactamases. nih.gov Chalcones may also disrupt the bacterial cell membrane, increasing its permeability to antibiotics. nih.gov Other potential mechanisms include the inactivation of efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell, and the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase. nih.govresearchgate.net

For instance, studies have shown that certain dihydroxylated chalcones, including 2',4'-dihydroxychalcone, exhibit synergistic effects when combined with nalidixic acid against Escherichia coli. nih.govnih.gov The presence of a third compound, such as the flavonoid rutin, can further enhance this synergistic activity. nih.govnih.gov The ability of chalcones to modulate multiple cellular pathways in microorganisms contributes to their potential as adjuvants in antimicrobial therapy. mdpi.com

Structure Activity Relationship Sar Studies and Rational Design of 2 ,4 Dihydroxy 4 Prenyloxychalcone Analogs

Impact of the Prenyl Moiety on Pharmacological Activity

The presence of a prenyl group is a defining feature of many bioactive natural products, and its impact on the pharmacological profile of flavonoids and chalcones is profound. nih.gov This isoprenoid side chain significantly alters the parent molecule's properties, often leading to a marked increase in biological activity. nih.govresearchgate.net The enhanced bioactivity is frequently attributed to the lipophilic nature of the prenyl group, which can increase the molecule's affinity for cell membranes and facilitate better interaction with protein targets. researchgate.net

The prenyl moiety enriches the structural diversity of flavonoids and can lead to improved bioavailability. nih.gov In the context of 2',4'-Dihydroxy-4-prenyloxychalcone, the prenyl group is attached via an ether linkage at the C-4 position of the B-ring. This specific structural arrangement contributes to its observed antimicrobial activities. tjnpr.orgresearchgate.net Studies have shown that the isolated this compound exhibits potent inhibitory effects against various bacterial and fungal strains, with zones of inhibition that were found to be greater than some conventional antibiotics like ciprofloxacin (B1669076) and fluconazole. tjnpr.org This suggests that the lipophilic prenyl chain is instrumental in the compound's ability to disrupt microbial integrity or inhibit essential microbial enzymes. researchgate.net The addition of a prenyl group to a flavonoid core is known to increase lipophilicity and membrane permeability, which is a proposed mechanism for the enhanced biological activities of prenylated flavonoids. mdpi.com

Elucidation of Key Structural Features for Enhanced Bioactivity

Research into various chalcone (B49325) derivatives has highlighted several key features:

Hydroxylation Pattern: The position and number of hydroxyl (-OH) groups on the aromatic rings are critical. For instance, the 2',4'-dihydroxy substitution on the A-ring of the parent compound is a common feature in many active chalcones. These hydroxyl groups can act as hydrogen bond donors, facilitating interaction with biological targets.

The α,β-Unsaturated Carbonyl System: This Michael acceptor is often crucial for the covalent interaction with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition.

Substitution on the B-ring: Modifications on the B-ring significantly modulate the activity. In this compound, the B-ring carries the prenyloxy group. Studies on related chalcones have shown that introducing other substituents, such as halogens or methoxy (B1213986) groups, can drastically alter the compound's potency and selectivity. mdpi.com For example, in a study on chalcone analogs as antitumor agents, the presence of a 4-chlorophenyl group was found to be important for selectivity. mdpi.com

A study on the anti-oomycete activity of natural chalcones and their synthetic oxyalkylated derivatives against Saprolegnia species provides direct SAR insights. nih.gov The study compared the activity of 2′,4′-dihydroxychalcone (the non-prenylated parent compound) with its various derivatives. The results indicated that the natural 2′,4′-dihydroxychalcone itself was a highly potent agent. nih.gov However, the introduction of bulky substituents was found to favor the activity, suggesting that steric and electrostatic fields are important for enhancing the biological effect. nih.gov

| Compound | Modification from 2',4'-dihydroxychalcone | Observed Activity (Anti-Saprolegnia) |

|---|---|---|

| 2′,4′-dihydroxychalcone (3) | Parent Compound | High activity, MIC of 52.0 µmol/L against S. parasitica and S. australis. nih.gov |

| Oxyalkylchalcone (34) | Derivative of a related prenylated chalcone | High activity, MIC of 112.5 µmol/L against S. parasitica and 56.2 µmol/L against S. australis. nih.gov |

Rational Design and Synthesis of Bioactive Analogs and Derivatives

The insights gained from SAR studies provide a foundation for the rational design and synthesis of new, potentially more potent and selective analogs. The goal is to optimize the chalcone scaffold by introducing or modifying functional groups to improve pharmacokinetic and pharmacodynamic properties.

The synthesis of chalcone derivatives is often achieved through the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). nih.gov For creating analogs of this compound, one could start with 1-(2,4-dihydroxyphenyl)ethanone (for the A-ring) and a 4-prenyloxybenzaldehyde (for the B-ring).

Strategies for rational design often involve:

Scaffold Hopping and Ring Modification: Replacing the phenyl rings with other aromatic or heterocyclic systems to explore new interaction possibilities with biological targets. nih.gov

Substituent Modification: Introducing a variety of substituents on the aromatic rings to fine-tune electronic and steric properties. For instance, a series of 4-oxyalkylchalcones was synthesized from a natural chalcone by selective alkylation on the C-4′ hydroxyl group using different alkyl bromides. nih.gov This approach allows for a systematic exploration of the effect of the side chain's length and bulkiness. nih.gov

Conformational Constraints: Introducing structural modifications that lock the molecule into a specific conformation to enhance binding affinity for a particular target.

A common synthetic route involves the base-catalyzed condensation of the appropriate ketone and aldehyde. mdpi.com For example, the synthesis of a new series of 4-oxyalkylchalcones was achieved through the nucleophilic substitution of a natural chalcone with various alkyl bromides, using potassium carbonate as a base and anhydrous acetone (B3395972) as the solvent. nih.gov The yields for these reactions were reported to be in the range of 57.3% to 80%. nih.gov Such synthetic strategies enable the creation of a library of analogs for biological screening, facilitating the development of compounds with optimized activity profiles. nih.gov

Synthetic Methodologies and Chemical Synthesis of 2 ,4 Dihydroxy 4 Prenyloxychalcone and Its Derivatives

Conventional Synthetic Routes for Chalcones (e.g., Claisen-Schmidt Condensation)

The most prominent and widely used conventional method for synthesizing chalcones is the Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction is a type of crossed aldol (B89426) condensation that occurs between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com It was independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century. wikipedia.org

The general mechanism involves a base-catalyzed reaction where an acetophenone (B1666503) derivative reacts with a substituted benzaldehyde (B42025). ljmu.ac.uk The base, typically a strong one like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous-alcoholic solution, deprotonates the α-carbon of the acetophenone to form an enolate ion. byjus.comrjpbcs.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the stable α,β-unsaturated ketone system characteristic of the chalcone (B49325) scaffold. researchgate.net

For the synthesis of hydroxylated chalcones, such as 2',4'-dihydroxychalcone, the reaction typically involves the condensation of 2,4-dihydroxyacetophenone with a corresponding benzaldehyde. jocpr.comnih.gov A simple and effective method for this involves using a thionyl chloride/ethanol (SOCl₂/EtOH) system as a catalyst, where HCl is generated in situ to drive the acid-catalyzed aldol reaction. jocpr.com

The synthesis of the target compound, 2',4'-Dihydroxy-4-prenyloxychalcone, would conventionally proceed via the Claisen-Schmidt condensation between 2',4'-dihydroxyacetophenone and 4-prenyloxybenzaldehyde .

Advanced Synthetic Strategies for Chalcone Scaffolds

While the Claisen-Schmidt condensation remains a cornerstone of chalcone synthesis, numerous advanced strategies have been developed to improve efficiency, yield, and environmental friendliness. These methods often provide access to more complex chalcone derivatives that are difficult to prepare using conventional routes. ekb.egscinito.ai

Modern Catalysis and Reaction Conditions:

Microwave and Ultrasound Irradiation : The use of microwave radiation and ultrasound waves has been shown to significantly accelerate reaction rates and increase product yields in chalcone synthesis. ekb.egnih.gov These techniques can often reduce reaction times from hours to mere minutes. ekb.eg

Solvent-Free Reactions : "Grindstone chemistry," where solid reactants are ground together, represents an environmentally benign approach to the Claisen-Schmidt condensation, often proceeding rapidly and with high yields without the need for volatile organic solvents.

Alternative Catalysts : A wide array of catalysts has been explored to facilitate chalcone synthesis, including recyclable options like polyethylene (B3416737) glycol (PEG-400), ionic liquids, and solid-supported catalysts such as silica (B1680970) sulfuric acid and zeolite. researchgate.netrjpbcs.comnih.gov

Advanced Bond-Forming Reactions:

Palladium-Catalyzed Cross-Coupling Reactions : Methods like the Suzuki, Heck, and Stille couplings offer powerful alternatives for constructing the chalcone backbone. ekb.egnih.gov For instance, a Suzuki cross-coupling can be used to link two aryl fragments, while the Heck reaction can form the α,β-unsaturated system. ekb.egresearchgate.net

Wittig Reaction : The Wittig olefination provides another route to the chalcone scaffold, typically involving the reaction of a benzaldehyde with a triphenyl-benzoyl-methylene phosphorane. ekb.egnih.gov

Friedel-Crafts Acylation and Rearrangements : Other strategies include the Friedel-Crafts acylation of an appropriate substrate with cinnamoyl chloride or the photo-Fries rearrangement of phenyl cinnamates to form the chalcone structure. ekb.egnih.gov

One-Pot Synthesis : One-pot procedures, where starting materials are converted to the final product in a single flask without isolating intermediates, have been developed for efficiency. An example includes the oxidation of phenyl methanol (B129727) to benzaldehyde, which then undergoes an in-situ condensation with an acetophenone. nih.gov

These advanced strategies highlight the versatility and robustness of modern organic synthesis in creating diverse chalcone scaffolds. ekb.eg

Strategies for Prenylation and Other Derivatizations

The introduction of prenyl groups and other functionalities is crucial for modifying the properties of the basic chalcone scaffold. The prenyl moiety, in particular, is frequently found in natural products and is known to enhance interactions with biological membranes. nih.gov

Prenylation Strategies: A direct and regioselective method for the introduction of a prenyl group onto a chalcone involves the use of organometallic reagents. rsc.org A practical, additive-free method utilizes prenylzinc, which reacts with the chalcone via a 1,2-addition to the carbonyl group. rsc.orgresearchgate.net This approach provides access to a new class of prenylated chalcone derivatives. rsc.org

Alternatively, and more commonly for a compound like this compound, the prenyl group is introduced onto one of the precursors before the chalcone-forming condensation reaction. This involves the synthesis of a prenylated starting material, such as 4-prenyloxybenzaldehyde , which is then reacted with 2',4'-dihydroxyacetophenone using a method like the Claisen-Schmidt condensation.

Other Derivatizations: The chalcone scaffold is a versatile template for a wide range of further modifications. nih.gov

Heterocyclic Derivatives : Chalcones are well-known intermediates for synthesizing various five- and six-membered heterocyclic compounds, such as pyrazolines, by reacting the α,β-unsaturated ketone system with appropriate reagents. ekb.egresearchgate.net

Hybrid Molecules : Advanced synthetic routes allow for the hybridization of the chalcone structure with other pharmacologically active scaffolds. nih.gov This can involve multi-step syntheses that attach complex side chains or other ring systems to either of the chalcone's aromatic rings. nih.gov

These derivatization strategies enable the fine-tuning of the molecule's chemical and biological properties, leading to the development of novel compounds with specific activities.

Pharmacokinetic Considerations in Preclinical Development of 2 ,4 Dihydroxy 4 Prenyloxychalcone

In Vitro and In Vivo Pharmacokinetic Modeling and Profiling (Excluding Dosage/Administration)

Currently, there is a notable absence of published in vitro and in vivo pharmacokinetic studies specifically focused on 2',4'-Dihydroxy-4-prenyloxychalcone. This lack of experimental data means that crucial parameters such as the compound's metabolic stability, plasma protein binding, and its precise clearance and volume of distribution in biological systems have not been determined.

To provide some context, it is useful to consider the pharmacokinetic profile of a structurally related chalcone (B49325), 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), for which limited in vivo data is available. A study in nude mice revealed the plasma pharmacokinetics of DMC. researchgate.net It is critical to emphasize that while DMC shares a dihydroxy-chalcone core, the differences in substitution (methoxy and dimethyl groups versus a prenyloxy group) will significantly influence the pharmacokinetic properties. Therefore, the data for DMC should not be directly extrapolated to this compound but can serve as a point of reference for the type of data that needs to be generated.

The investigation of DMC in an in vivo model provided insights into its plasma concentration over time. researchgate.net Such studies are essential for understanding the bioavailability and half-life of a compound. nih.gov

For this compound, future research should prioritize in vitro assays using liver microsomes or hepatocytes to assess its metabolic stability and identify the cytochrome P450 enzymes responsible for its metabolism. dntb.gov.ua Subsequently, in vivo studies in animal models would be necessary to determine its full pharmacokinetic profile, including its absorption, distribution, and excretion characteristics.

Future Research Directions and Translational Potential of 2 ,4 Dihydroxy 4 Prenyloxychalcone

Elucidation of Undefined Cellular and Molecular Mechanisms

While the broader class of chalcones is known to exhibit a range of biological activities, the specific cellular and molecular mechanisms of 2',4'-Dihydroxy-4-prenyloxychalcone are not yet fully understood. Future research should prioritize unraveling the precise signaling pathways and molecular interactions through which this compound exerts its effects. For instance, studies on other chalcone (B49325) derivatives have revealed their ability to modulate various cellular processes, including cell cycle arrest and apoptosis. mdpi.comjaveriana.edu.co A related compound, 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC), has been shown to induce cell cycle arrest in the G0/G1 phase and alter mitochondrial outer membrane potential in breast cancer cells. mdpi.comjaveriana.edu.co Investigating whether this compound shares these or other mechanisms, such as the modulation of reactive oxygen species (ROS) accumulation seen with alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone, will be crucial. nih.gov

Comprehensive Target Identification and Validation Approaches

A critical step in translating the potential of this compound into therapeutic applications is the identification and validation of its direct molecular targets. While research has been conducted on the targets of other chalcones, specific targets for this prenyloxy derivative remain to be elucidated. Computational methods, such as molecular docking studies, could be employed as a preliminary step to predict potential binding partners. These in silico approaches have been successfully used for other chalcones to predict interactions with proteins like mTOR and anti-apoptotic proteins. mdpi.comjaveriana.edu.co Subsequent experimental validation through techniques like affinity chromatography, pull-down assays, and target-based screening will be essential to confirm these predictions and identify the specific proteins or enzymes with which this compound interacts.

Preclinical Efficacy in Broader Disease Models

The therapeutic potential of this compound needs to be evaluated in a wider range of preclinical disease models. While chalcones, in general, have shown promise in areas like cancer, inflammation, and infectious diseases, the specific efficacy of this compound is less explored. nih.govalliedacademies.org Preclinical studies using animal models are necessary to assess its in vivo activity and potential therapeutic benefits. For example, studies on other chalcone derivatives have demonstrated their potential in gastric cancer xenograft models and in models of diabetes. nih.govnih.gov Expanding preclinical testing to include models of various cancers, inflammatory conditions, and parasitic infections would provide a more comprehensive understanding of its therapeutic window.

Role as a Lead Compound in Drug Discovery and Development

The basic chalcone scaffold is recognized for its versatility and serves as a valuable template in drug discovery. researchgate.net The unique structural features of this compound, particularly the prenyloxy group, may confer advantageous properties that can be exploited in the development of new therapeutic agents. Structure-activity relationship (SAR) studies will be instrumental in understanding how modifications to the chalcone core and its substituents influence biological activity. researchgate.net This knowledge can then be used to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles, positioning this compound as a lead compound for drug development programs.

Strategies for Overcoming Microbial Resistance through Synergy

A significant area of interest for chalcones is their potential to combat antimicrobial resistance. nih.gov The combination of chalcones with existing antibiotics has shown synergistic effects against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Future research should investigate the potential of this compound to act as a synergist, enhancing the efficacy of conventional antibiotics against drug-resistant microbes. This could involve its ability to permeabilize the bacterial outer membrane, making it easier for antibiotics to reach their intracellular targets. nih.govnih.gov Studies exploring its synergistic activity with a panel of antibiotics against clinically relevant resistant pathogens are warranted.

Exploration of Novel Therapeutic Applications based on Chalcone Scaffold Versatility

The inherent versatility of the chalcone scaffold opens up possibilities for exploring novel therapeutic applications for this compound. alliedacademies.orgnih.gov The wide range of biological activities reported for chalcones, including anti-inflammatory, antioxidant, antiviral, and antiprotozoal effects, suggests that this specific derivative may also possess a broad therapeutic potential. nih.govnih.gov For instance, some chalcones have been investigated for their potential in managing metabolic diseases like diabetes and for their neuroprotective properties. nih.gov Furthermore, the synthesis of various chalcone derivatives has been explored for potential antidepressant effects. nih.gov Systematic screening of this compound in various bioassays could uncover previously unknown therapeutic activities, expanding its potential applications beyond the currently anticipated areas.

Q & A

Q. What interdisciplinary approaches integrate phytochemistry and pharmacology for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.